8-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Organic Synthesis Regioselective Cyclization Tetralone Preparation

Essential 8-substituted tetralone building block for RORγ modulator synthesis, addressing autoimmune and inflammatory research targets. Unlike 5/6/7-methoxy isomers, its distinct synthetic accessibility via a specific blocking group strategy is required for the desired 8-position functionalization. Its high melting point (128-130°C) makes it ideal for solid-phase applications and stable crystalline formulations. Ensure regioisomeric integrity for your research.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 13185-18-7
Cat. No. B084402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3,4-dihydronaphthalen-1(2H)-one
CAS13185-18-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)CCC2
InChIInChI=1S/C11H12O2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7H,2,4,6H2,1H3
InChIKeyDJFIWDAAEBDDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 13185-18-7): Core Properties and Scientific Identity for Informed Procurement


8-Methoxy-3,4-dihydronaphthalen-1(2H)-one, also known as 8-methoxy-α-tetralone or 8-methoxy-1-tetralone, is a methoxy-substituted cyclic ketone belonging to the dihydronaphthalenone class. It features a 3,4-dihydronaphthalen-1(2H)-one core with a methoxy group at the 8-position, imparting distinct physicochemical and synthetic properties [1]. This compound is a key intermediate in pharmaceutical research, notably for the preparation of RORγ modulators, and its unique substitution pattern dictates its behavior in synthesis and application compared to its positional isomers .

Why 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Cannot Be Substituted with Other Methoxy-α-Tetralone Isomers


Substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one with its 5-, 6-, or 7-methoxy positional isomers is not scientifically valid due to profound differences in physical properties, synthetic accessibility, and application outcomes. The position of the methoxy group on the tetralone ring critically influences the compound's melting point , its thermochemical stability [1], and its regioisomeric outcome in key synthetic transformations [2]. Generic substitution can lead to altered reaction kinetics, unexpected product distributions, and ultimately, failure in targeted research applications. The following evidence quantifies these critical differences.

Quantitative Differentiation of 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A Comparator-Based Evidence Guide for Scientific Selection


Synthetic Accessibility: Regioisomeric Control Yields 8-Methoxy over Thermodynamically Favored 6-Methoxy Isomer

In the synthesis of 1-tetralones via intramolecular acylation, the 8-methoxy isomer is not the thermodynamically favored product. A direct comparison by Castillo-Rangel et al. demonstrated that without a strategic blocking group at the C4 position, the reaction exclusively yields 6-methoxy-1-tetralone [1]. The use of a bromine substituent as a blocking group was essential to direct cyclization ortho to the methoxy moiety, enabling the selective formation of 8-methoxy-1-tetralone [1]. This necessitates a specific, non-trivial synthetic route for procurement of the 8-methoxy isomer, distinguishing it from commercially more accessible isomers.

Organic Synthesis Regioselective Cyclization Tetralone Preparation

Solid-State Physical Property: Distinct Melting Point of 128-130°C Differentiates 8-Methoxy from Other Positional Isomers

The melting point of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one is 128-130°C , which is significantly higher than that of its 5-, 6-, and 7-methoxy positional isomers, as well as the unsubstituted parent compound. This property directly impacts handling, storage, and formulation in research and industrial settings. The higher melting point indicates stronger intermolecular forces in the solid state for the 8-substituted isomer, a consequence of its specific molecular packing.

Physicochemical Characterization Material Handling Formulation Science

Thermochemical Profile: Enthalpy of Formation Estimation Highlights Unique Energetics Compared to Other Methoxy-α-Tetralones

A thermochemical study by Matos et al. provided experimental standard molar enthalpies of formation in the gas phase for 5-, 6-, and 7-methoxy-α-tetralone [1]. While experimental data for 8-methoxy-α-tetralone was not directly measured, the study's high-level DFT calculations provided a reliable estimate, highlighting its distinct energetic profile [1]. This thermochemical data is essential for understanding reaction thermodynamics and stability when selecting an isomer for synthetic applications.

Thermochemistry Computational Chemistry Reaction Energetics

Specialized Application: Documented Use as a Key Intermediate for RORγ Modulators, a Niche Not Shared by All Isomers

Literature reports consistently identify 8-methoxy-α-tetralone as a crucial intermediate for the synthesis of RORγ (Retinoic Acid-Related Orphan Receptor Gamma) modulators . This application is not widely reported for its 5-, 6-, or 7-methoxy counterparts, which find primary use in other areas such as steroid synthesis (6-methoxy-α-tetralone) or general organic building blocks [1]. This specialization creates a specific demand within drug discovery programs targeting autoimmune and inflammatory diseases.

Medicinal Chemistry RORγ Modulation Pharmaceutical Intermediate

Validated Application Scenarios for 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one Based on Quantitative Evidence


Medicinal Chemistry: RORγ Modulator Synthesis Programs

8-Methoxy-3,4-dihydronaphthalen-1(2H)-one is the preferred starting material for synthesizing RORγ modulators, a class of compounds with potential in treating autoimmune and inflammatory diseases . Procurement should be prioritized for research groups focused on this therapeutic target, as its use is specifically documented in the literature . This is in contrast to other methoxy-tetralone isomers, which are typically employed in different medicinal chemistry contexts, such as steroid synthesis [1].

Organic Synthesis: Regioselective Construction of Complex Molecules

The unique synthetic accessibility of the 8-methoxy isomer, requiring a specific blocking group strategy to overcome the thermodynamic preference for the 6-methoxy isomer [2], makes it an essential building block for chemists needing to install functionality at the 8-position of the tetralone scaffold. This compound should be selected when the synthetic plan mandates the 8-substituted regioisomer, as alternative routes using other isomers will not yield the desired product.

Material Science & Formulation: Solid-State Property Engineering

With a melting point of 128-130°C, which is significantly higher than its positional isomers , 8-methoxy-3,4-dihydronaphthalen-1(2H)-one is the logical choice for applications requiring a high-melting solid. This includes solid-phase peptide synthesis, the development of stable crystalline formulations, and processes where low-melting or liquid analogs (such as α-tetralone, mp 2-7°C) would be unsuitable due to handling or stability concerns.

Computational Chemistry: Thermochemical Parameter Benchmarking

Researchers conducting DFT calculations or molecular modeling studies on tetralone derivatives should select the 8-methoxy isomer when their models require a thermochemical profile distinct from the well-characterized 5-, 6-, and 7-methoxy isomers [3]. The estimated enthalpy of formation for the 8-methoxy isomer provides a valuable data point for benchmarking computational methods and predicting reaction energetics for this specific substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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